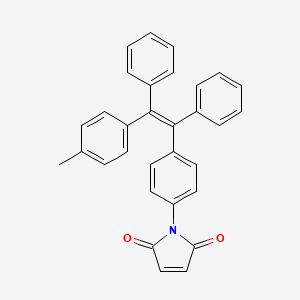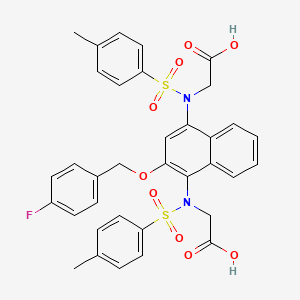
Keap1-Nrf2-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keap1-Nrf2-IN-8 is a small molecule inhibitor that targets the interaction between Kelch-like ECH-associated protein 1 (Keap1) and nuclear factor erythroid 2-related factor 2 (Nrf2). This interaction is crucial in regulating the cellular response to oxidative stress. By inhibiting this interaction, this compound can activate the Nrf2 pathway, leading to the expression of various cytoprotective genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Keap1-Nrf2-IN-8 involves several steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the specificity and yield of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient synthetic routes and the application of advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Keap1-Nrf2-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties. These derivatives are further tested for their efficacy in inhibiting the Keap1-Nrf2 interaction .
Scientific Research Applications
Keap1-Nrf2-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the Keap1-Nrf2 interaction and to develop new inhibitors with improved properties . In biology, it helps researchers understand the role of the Nrf2 pathway in cellular defense mechanisms against oxidative stress . In medicine, this compound is being investigated for its potential therapeutic applications in diseases characterized by oxidative stress, such as cancer, neurodegenerative disorders, and inflammatory diseases . In industry, it is used in the development of new drugs and therapeutic agents targeting the Nrf2 pathway .
Mechanism of Action
Keap1-Nrf2-IN-8 exerts its effects by binding to the Kelch domain of Keap1, thereby preventing the interaction between Keap1 and Nrf2. This inhibition stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of various cytoprotective genes. These genes encode for antioxidant enzymes, detoxifying enzymes, and other proteins involved in cellular defense mechanisms . The molecular targets and pathways involved in this process include the antioxidant response element (ARE) and the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds: Several compounds are similar to Keap1-Nrf2-IN-8 in their ability to inhibit the Keap1-Nrf2 interaction. These include other small molecule inhibitors such as Keap1-Nrf2-IN-1, Keap1-Nrf2-IN-2, and Keap1-Nrf2-IN-3 .
Uniqueness: this compound is unique in its high specificity and potency in inhibiting the Keap1-Nrf2 interaction. It has been shown to have a favorable pharmacokinetic profile and minimal off-target effects compared to other similar compounds . This makes it a valuable tool in both research and therapeutic applications targeting the Nrf2 pathway.
Properties
Molecular Formula |
C35H31FN2O9S2 |
|---|---|
Molecular Weight |
706.8 g/mol |
IUPAC Name |
2-[[4-[carboxymethyl-(4-methylphenyl)sulfonylamino]-3-[(4-fluorophenyl)methoxy]naphthalen-1-yl]-(4-methylphenyl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C35H31FN2O9S2/c1-23-7-15-27(16-8-23)48(43,44)37(20-33(39)40)31-19-32(47-22-25-11-13-26(36)14-12-25)35(30-6-4-3-5-29(30)31)38(21-34(41)42)49(45,46)28-17-9-24(2)10-18-28/h3-19H,20-22H2,1-2H3,(H,39,40)(H,41,42) |
InChI Key |
FXADTNLKEANMJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C3=CC=CC=C32)N(CC(=O)O)S(=O)(=O)C4=CC=C(C=C4)C)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


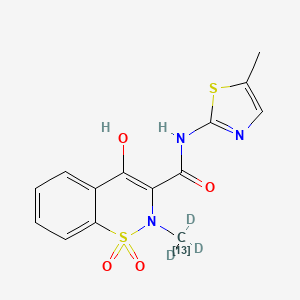
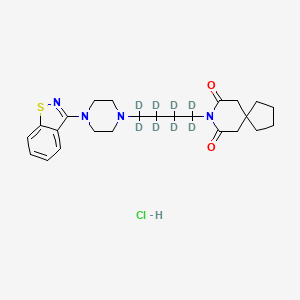
![[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12419603.png)
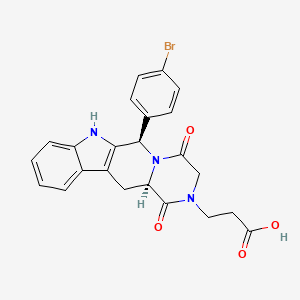


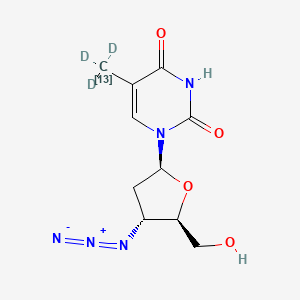
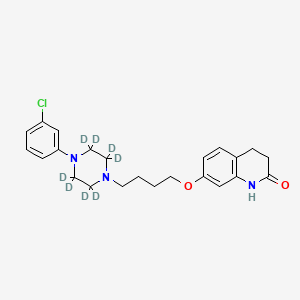
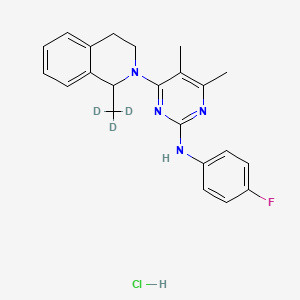
![sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate](/img/structure/B12419653.png)
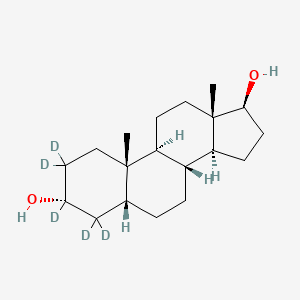
![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

